physicochemical properties of 2-(Ethylamino)-1,3-thiazole-4-carboxylic acid
physicochemical properties of 2-(Ethylamino)-1,3-thiazole-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Ethylamino)-1,3-thiazole-4-carboxylic acid
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions. Derivatives of 2-aminothiazole have demonstrated a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[1][2]. The specific compound, 2-(Ethylamino)-1,3-thiazole-4-carboxylic acid, is a member of this important class. A thorough understanding of its physicochemical properties is a critical prerequisite for its development in any pharmaceutical or agrochemical application, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
This guide provides a comprehensive overview of the key . Due to the limited publicly available experimental data for this specific molecule, this document integrates predicted data with empirical data from structurally related analogs. Furthermore, it details the essential experimental protocols required to rigorously determine these properties, offering a framework for its scientific evaluation.
Molecular Structure and Identification
A foundational aspect of any chemical guide is the unambiguous identification of the molecule .
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IUPAC Name: 2-(Ethylamino)-1,3-thiazole-4-carboxylic acid
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Molecular Formula: C6H8N2O2S[3]
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Molecular Weight: 172.21 g/mol
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CAS Number: While a specific CAS number for this exact structure is not readily found in major databases, related structures are well-documented. Researchers should ensure proper characterization to assign a new CAS number if synthesizing this compound for the first time.
Table 1: Compound Identification and Structural Information
| Identifier | Value | Source |
| Molecular Formula | C6H8N2O2S | PubChemLite[3] |
| InChI | InChI=1S/C6H8N2O2S/c1-2-7-6-8-4(3-11-6)5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) | PubChemLite[3] |
| InChIKey | WSXITIJJLMMEAP-UHFFFAOYSA-N | PubChemLite[3] |
| Canonical SMILES | CCNC1=NC(=CS1)C(=O)O | PubChemLite[3] |
Core Physicochemical Properties: Predictions and Analog Data
The following section details critical physicochemical parameters. Where experimental data for the target compound is unavailable, predicted values and data from analogous compounds are provided to guide researchers.
Table 2: Summary of Physicochemical Properties (Predicted and Analog Data)
| Property | Predicted Value (for target compound) | Experimental Value (Analog Compound) | Analog Compound Name |
| Melting Point (°C) | Not Available | 148 | 2-Methyl-1,3-thiazole-4-carboxylic acid[4] |
| 220 | 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid[5] | ||
| pKa | Not Available | 4.28 ± 0.10 | 2-Methyl-1,3-thiazole-4-carboxylic acid[4] |
| logP (Octanol/Water) | 1.5 (XlogP)[3] | 1.15 (XLogP3) | 2-Methyl-1,3-thiazole-4-carboxylic acid[4] |
| 2.2 (XlogP) | Ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate[6] | ||
| Aqueous Solubility | Not Available | Insoluble in water | 2-Amino-4-thiazole acetic acid[7] |
Melting Point
The melting point is a fundamental indicator of a compound's purity and lattice energy. For crystalline solids, a sharp melting point range is indicative of high purity. The presence of an ethylamino group and a carboxylic acid suggests strong intermolecular hydrogen bonding, likely resulting in a relatively high melting point for a molecule of its size.
Acidity Constant (pKa)
The pKa value is crucial for predicting the ionization state of a molecule at a given pH. This, in turn, dictates its solubility, permeability, and interaction with biological targets. 2-(Ethylamino)-1,3-thiazole-4-carboxylic acid is an amphoteric molecule, possessing both a basic secondary amine and an acidic carboxylic acid.
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Carboxylic Acid pKa: The primary acidic proton is on the carboxyl group. For a related compound, 2-Methyl-1,3-thiazole-4-carboxylic acid, the pKa is reported as 4.28[4]. It is reasonable to hypothesize a similar pKa for the title compound.
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Amine pKa: The ethylamino group is basic. The pKa of this group will determine the pH at which it becomes protonated. This value is critical for understanding its behavior in physiological environments (pH ~7.4).
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's ability to cross cell membranes. The predicted XlogP value for 2-(Ethylamino)-1,3-thiazole-4-carboxylic acid is 1.5[3]. This value suggests a moderate degree of lipophilicity, which is often a desirable characteristic in drug candidates. The ethyl ester analog shows a higher predicted XlogP of 2.2, which is expected as the carboxylic acid is masked[6].
Aqueous Solubility
Solubility is a critical factor for drug absorption and formulation. The presence of both a polar carboxylic acid and a basic amine group suggests that the solubility of this compound will be highly pH-dependent. At its isoelectric point, the molecule will exist as a zwitterion and likely exhibit its lowest solubility. Solubility is expected to increase significantly in both acidic (due to protonation of the amine) and basic (due to deprotonation of the carboxylic acid) conditions.
Experimental Determination of Physicochemical Properties
This section outlines the standard methodologies for the experimental validation of the key physicochemical properties.
Workflow for Physicochemical Characterization
Caption: General workflow for the synthesis and physicochemical characterization of a novel compound.
Protocol 1: pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a robust and direct method for determining the pKa of ionizable groups by monitoring pH changes upon the addition of a titrant.
Methodology:
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Preparation: Accurately weigh approximately 5-10 mg of 2-(Ethylamino)-1,3-thiazole-4-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility.
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Acidification: Acidify the solution to approximately pH 2 with a standardized solution of hydrochloric acid (0.1 M HCl).
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Titration: Titrate the solution with a standardized solution of sodium hydroxide (0.1 M NaOH) using a calibrated pH meter to record the pH after each incremental addition of titrant.
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Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa will correspond to the carboxylic acid, and the second to the ethylamino group.
Protocol 2: LogP Determination by Shake-Flask Method (OECD Guideline 107)
Rationale: The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.
Methodology:
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Pre-equilibration: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, then allowing the phases to separate.
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Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase. The concentration should be below the limit of solubility.
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Partitioning: In a suitable vessel, combine a known volume of the aqueous solution with a known volume of the pre-saturated n-octanol (e.g., a 1:1 volume ratio).
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Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]
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Calculation: Calculate the logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Protocol 3: Spectroscopic Characterization
Rationale: Spectroscopic analysis is essential for confirming the chemical structure and identifying key functional groups.
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¹H and ¹³C NMR (Nuclear Magnetic Resonance): Provides detailed information about the carbon-hydrogen framework of the molecule. The carboxylic acid proton is expected to appear as a broad singlet at a high chemical shift (>10 ppm)[10]. The ethyl group will show a characteristic quartet and triplet pattern.
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FT-IR (Fourier-Transform Infrared) Spectroscopy: Used to identify functional groups. Key expected peaks include a broad O-H stretch for the carboxylic acid (~3300-2500 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and N-H stretches for the secondary amine (~3400-3300 cm⁻¹)[10][11].
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Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns to further confirm the structure. High-resolution mass spectrometry (HRMS) can confirm the elemental composition[2].
Caption: Analytical techniques for structural confirmation of the target compound.
Stability Profile
Understanding the chemical stability of a compound is crucial for determining its shelf-life and handling requirements.
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pH Stability: Thiazole rings can be susceptible to hydrolysis under strongly acidic or basic conditions[12]. A systematic study exposing the compound to a range of pH values (e.g., pH 2, 7, 9) at a set temperature should be conducted, with degradation monitored by HPLC.
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Photostability: Thiazole-containing compounds can be sensitive to light[12]. Solutions should be stored in amber vials or protected from light. Photostability studies should be performed according to ICH guideline Q1B.
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Oxidative Stability: The sulfur atom in the thiazole ring and the secondary amine are potential sites for oxidation[12]. Stability in the presence of an oxidizing agent (e.g., hydrogen peroxide) should be assessed.
Conclusion
While comprehensive experimental data for 2-(Ethylamino)-1,3-thiazole-4-carboxylic acid is not yet widely published, this guide provides a robust framework for its scientific investigation. By leveraging predicted data, information from structural analogs, and established experimental protocols, researchers can systematically characterize its physicochemical properties. This foundational knowledge is indispensable for any future work, whether it involves elucidating its biological activity, developing it as a drug candidate, or exploring its use in novel chemical applications. The methodologies outlined herein provide a clear path for generating the high-quality data required by the scientific and regulatory communities.
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